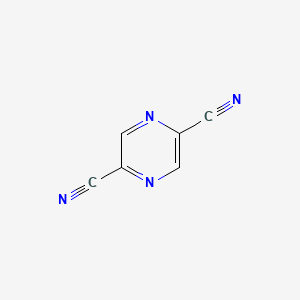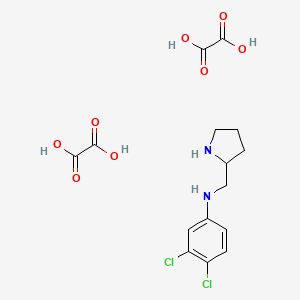
3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Overview
Description
Scientific Research Applications
Polymers and Conductivity
- Polyaniline and Polypyrrole : A comparative study on the preparation of polyaniline and polypyrrole, two polymers with conductive properties, shows that these materials have significant implications in electronics and materials science. The study focuses on the oxidation processes and the resulting conductivities of these polymers, highlighting the potential applications in electronic devices (Blinova et al., 2007).
Structural and Spectroscopic Studies
- Crystal Structure Analysis : The crystal structure of compounds related to 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been analyzed. This provides insights into the molecular geometry, which is crucial for understanding the material's properties and potential applications (Krishnan et al., 2021).
Catalysis and Synthesis
- Microwave-Assisted Synthesis : Studies on microwave-assisted synthesis involving pyrrolidine derivatives suggest efficient alternative methods for chemical synthesis, highlighting the potential of using 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in facilitating faster and more efficient chemical reactions (Vargas et al., 2012).
Antioxidant and Bioactive Properties
- Bioactive Properties : Research on γ-pyridinyl amine derivatives, which are structurally similar to 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, demonstrates their potential as antioxidants and acetylcholinesterase inhibitors. This indicates possible applications in the development of therapeutic agents (Vargas Méndez & Kouznetsov, 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Studies have shown that pyridine derivatives, similar in structure to 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, are effective corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in protecting industrial materials from corrosion (Xu et al., 2015).
properties
IUPAC Name |
3,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2C2H2O4/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9;2*3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWIOAKOIULJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




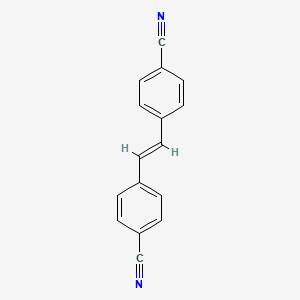
![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
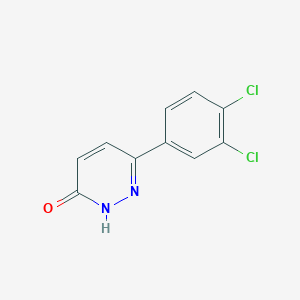

![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)
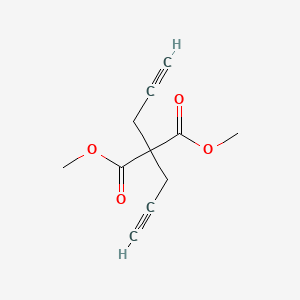


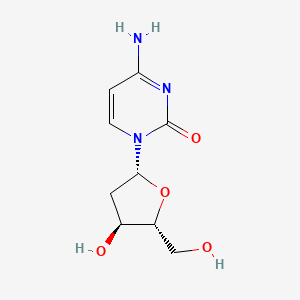
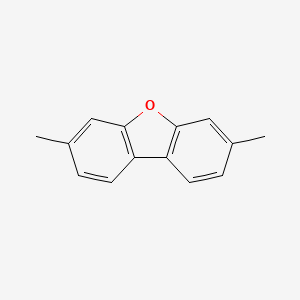
![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)
